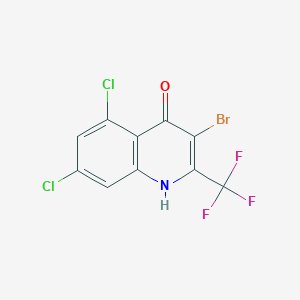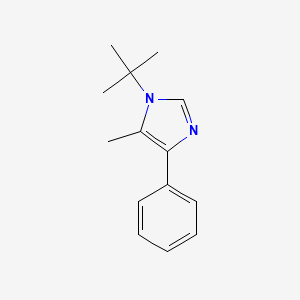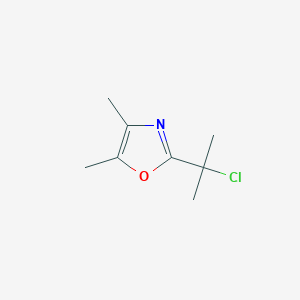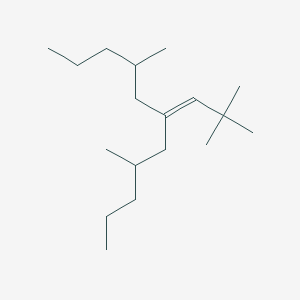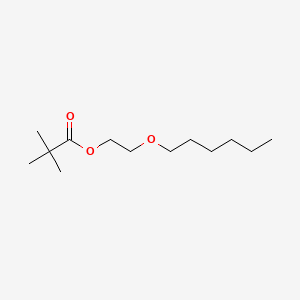
2-(Hexyloxy)ethyl pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexyloxy)ethyl pivalate typically involves the esterification of pivalic acid with 2-(hexyloxy)ethanol. This reaction can be catalyzed by various acids or bases, and it often requires the removal of water to drive the reaction to completion. Common catalysts include sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hexyloxy)ethyl pivalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Applications De Recherche Scientifique
2-(Hexyloxy)ethyl pivalate has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: The compound’s stability makes it useful in biochemical assays and as a component in various biological studies.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable esters.
Mécanisme D'action
The mechanism of action of 2-(Hexyloxy)ethyl pivalate involves its interaction with various molecular targets. As a pivalate ester, it can undergo hydrolysis to release the active alcohol and pivalic acid. This hydrolysis can be catalyzed by esterases in biological systems, leading to the release of the active components that exert their effects through various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl pivalate: Similar in structure but with an ethyl group instead of a hexyloxy group.
Methyl pivalate: Contains a methyl group instead of a hexyloxy group.
2-(Hexyloxy)ethyl acetate: Similar structure but with an acetate group instead of a pivalate group
Uniqueness
2-(Hexyloxy)ethyl pivalate is unique due to its hexyloxy group, which imparts specific physical and chemical properties, such as increased hydrophobicity and stability. This makes it particularly useful in applications where long-chain esters are preferred .
Propriétés
Numéro CAS |
68757-58-4 |
|---|---|
Formule moléculaire |
C13H26O3 |
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
2-hexoxyethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H26O3/c1-5-6-7-8-9-15-10-11-16-12(14)13(2,3)4/h5-11H2,1-4H3 |
Clé InChI |
YSKDJKMFKJVKLA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOCCOC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



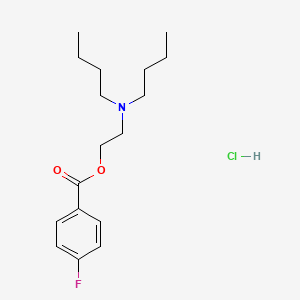
![[(Octylsuccinyl)bis(oxy)]bis[tributylstannane]](/img/structure/B13762260.png)
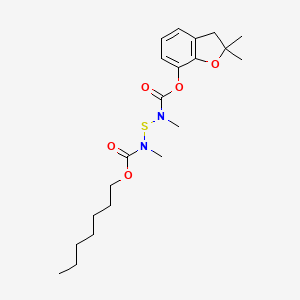

![[(E)-4-methylpent-2-en-2-yl] acetate](/img/structure/B13762274.png)
